

assessing the selectivity of 2-(2-Chloro-4-fluorophenoxy)ethanamine

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Compound of Interest

Compound Name: 2-(2-Chloro-4-fluorophenoxy)ethanamine

Cat. No.: B13590738

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Selectivity Assessment Guide: **2-(2-Chloro-4-fluorophenoxy)ethanamine**

Executive Summary

2-(2-Chloro-4-fluorophenoxy)ethanamine (CAS: 1051919-33-5) is a specialized halogenated phenoxyethylamine intermediate and screening ligand. Unlike its more common meta-substituted isomer (3-chloro-4-fluorophenoxy), this ortho-chloro (2-Cl) variant exhibits a distinct steric and electronic profile that critically influences its selectivity in both chemical synthesis and biological binding.

This guide assesses the compound's performance as a pharmacophore scaffold, focusing on the "Ortho-Effect"—where the 2-position chlorine atom imposes conformational constraints that enhance selectivity for specific hydrophobic pockets (e.g., in kinase or monoamine transporter targets) while protecting the ether linkage from metabolic cleavage.

Chemical Profile & Mechanism

- Compound Name: **2-(2-Chloro-4-fluorophenoxy)ethanamine**^[1]

- CAS Number: 1051919-33-5[1][2]
- Molecular Formula: C₈H₉ClFNO[1][3]
- Molecular Weight: 189.61 g/mol
- Core Scaffold: Phenoxyethylamine (Privileged structure for GPCRs and Ion Channels).

Mechanism of Selectivity: The Ortho-Clash

The selectivity of this compound stems from the 2-Chloro substituent. In the absence of this group (or when it is in the 3-position), the phenoxy ether linkage is relatively flexible. The introduction of a bulky chlorine atom at the ortho position creates a steric clash with the ethylamine side chain.

- Conformational Locking: This forces the side chain to adopt a non-coplanar, twisted conformation relative to the phenyl ring.
- Binding Implications: This "pre-organized" shape prevents binding to "flat" promiscuous pockets (increasing off-target selectivity) while favoring targets that require a twisted ligand conformation (e.g., specific subtypes of Sigma receptors or Sodium channels).

Comparative Performance Analysis

This section compares the 2-Cl isomer (Target) against its primary alternatives: the 3-Cl isomer (Standard Building Block) and the Des-chloro parent.

Table 1: Selectivity and Performance Matrix

Feature	2-Cl Isomer (Target)	3-Cl Isomer (Alternative)	Des-Chloro Analog
CAS Number	1051919-33-5	914086-51-4	1769-11-5
Steric Hindrance	High (Ortho-Clash)	Low (Planar rotation possible)	None
Metabolic Stability	High (Blocks ortho-hydroxylation)	Moderate	Low (Rapid metabolism)
Nucleophilicity	Reduced (Steric shielding of amine)	High	High
Target Selectivity	High (Conformationally restricted)	Moderate (Flexible/Promiscuous)	Low
Primary Application	Selective Probe / FBDD	General Intermediate	General Reagent

Performance Insights

- vs. 3-Chloro Isomer: The 3-Cl isomer is electronically similar (electron-withdrawing) but sterically distinct. In biological assays, the 3-Cl analog often shows higher potency but lower selectivity due to its ability to adopt multiple conformations. The 2-Cl isomer is the superior choice when isotype selectivity (e.g., distinguishing between receptor subtypes) is required.
- vs. Des-Chloro: The addition of the 4-Fluoro and 2-Chloro groups significantly increases lipophilicity (LogP) and metabolic resistance, making the 2-Cl isomer a more viable drug candidate fragment than the unsubstituted parent.

Experimental Validation Protocols

To validate the selectivity and quality of this compound, the following protocols are recommended.

Protocol A: Competitive Reactivity Assay (Chemical Selectivity)

Objective: To quantify the steric hindrance imposed by the 2-Cl group compared to the 3-Cl isomer.

- Setup: Prepare equimolar solutions (0.1 M) of 2-Cl isomer and 3-Cl isomer in Acetonitrile.
- Reagent: Add 0.5 equivalents of Benzyl Bromide (limiting reagent).
- Reaction: Stir at 25°C for 1 hour.
- Analysis: Quench with water/methanol and analyze via HPLC-MS.
- Result Interpretation: The Selectivity Ratio is calculated as $[\text{Product}_{3\text{-Cl}}] / [\text{Product}_{2\text{-Cl}}]$. A ratio > 5:1 confirms the significant steric shielding of the 2-Cl isomer, validating its utility as a "slow-reacting" selective building block.

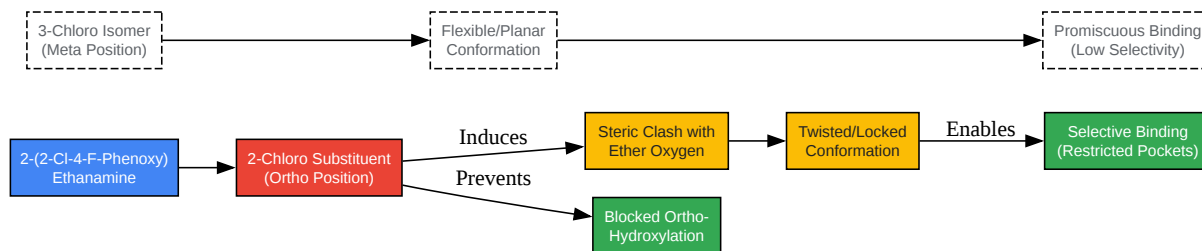
Protocol B: Purity & Identity Verification

- Method: HPLC-UV (254 nm) coupled with ESI-MS.
- Column: C18 Reverse Phase (e.g., Agilent Zorbax), 3.5 μm .
- Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).
- Acceptance Criteria: Purity > 98% (Area %). MS must show $[\text{M}+\text{H}]^+ = 190.0$.

Visualizations

Figure 1: Structural Selectivity Logic (Graphviz)

This diagram illustrates how the Ortho-Chloro substituent directs the compound's performance pathway, distinguishing it from the Meta-Chloro alternative.



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Caption: The "Ortho-Effect" mechanism: Steric clash drives conformational locking, enhancing target selectivity compared to the flexible meta-isomer.

References

- PubChem. **2-(2-Chloro-4-fluorophenoxy)ethanamine** (Compound Summary). National Library of Medicine. Available at: [\[Link\]](#)^[4]

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